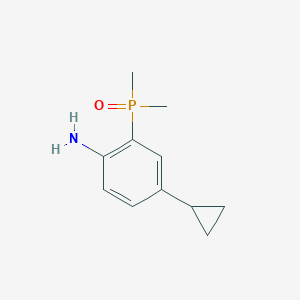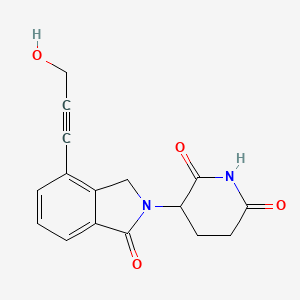![molecular formula C15H16N2O4 B13937023 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline CAS No. 62260-97-3](/img/structure/B13937023.png)
5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of methoxy groups and a nitro group attached to an aniline structure. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline typically involves the following steps:
Nitration: The starting material, 5-methoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Methoxylation: The nitrated product is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at the 5-position and the 4-position of the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and tin(II) chloride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium fluoride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-aminoaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, pigments, and pharmaceuticals.
作用機序
The mechanism of action of 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The nitro and methoxy groups play a crucial role in modulating the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
Uniqueness
5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
62260-97-3 |
|---|---|
分子式 |
C15H16N2O4 |
分子量 |
288.30 g/mol |
IUPAC名 |
5-methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline |
InChI |
InChI=1S/C15H16N2O4/c1-20-12-5-3-11(4-6-12)10-16-14-9-13(21-2)7-8-15(14)17(18)19/h3-9,16H,10H2,1-2H3 |
InChIキー |
FQPGTKNBEPULJK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC(=C2)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


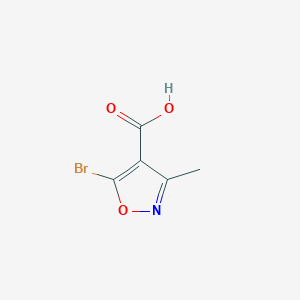
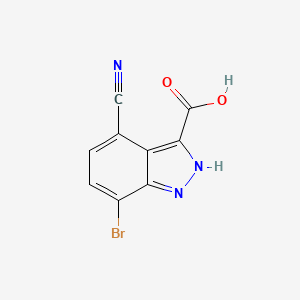
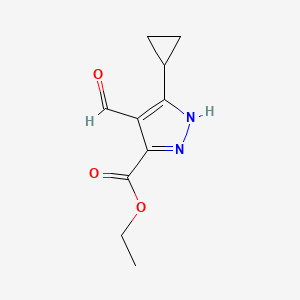


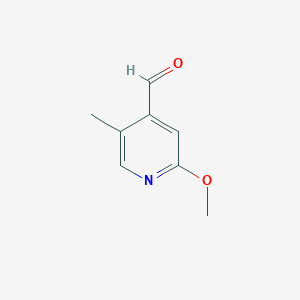
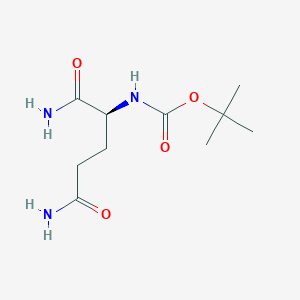
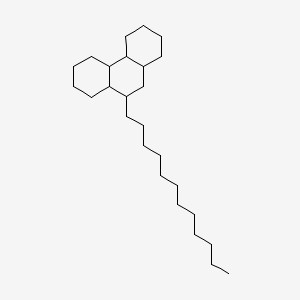

![2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B13937004.png)
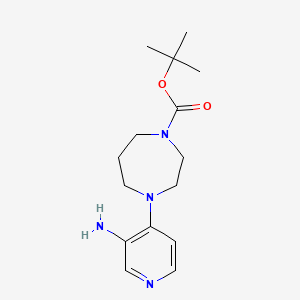
![6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13937010.png)
